![molecular formula C17H22N2O4 B13177558 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid: is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyanophenyl group, and a dimethylpropanoic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl compound.
Coupling with Dimethylpropanoic Acid: The protected amino group is then coupled with dimethylpropanoic acid using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for Boc deprotection.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Amino derivatives of the cyanophenyl group.
Substitution: Deprotected amino compounds ready for further functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development .
Industry:
Wirkmechanismus
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection under acidic conditions, the amino group is liberated, allowing for further functionalization and coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C17H22N2O4 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-(4-cyanophenyl)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-13(17(4,5)14(20)21)12-8-6-11(10-18)7-9-12/h6-9,13H,1-5H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
UFQPTSRAWYFPMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
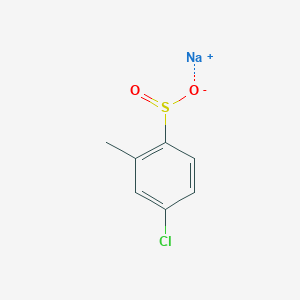
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
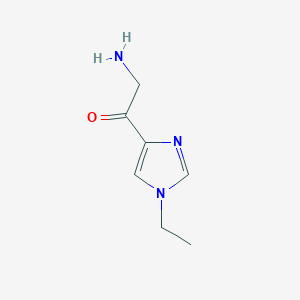
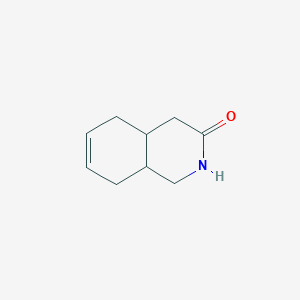
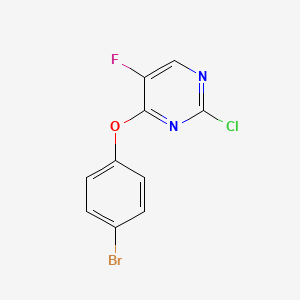



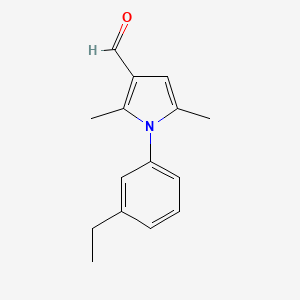
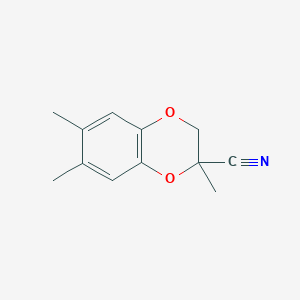
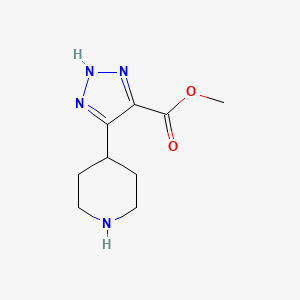
![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)
